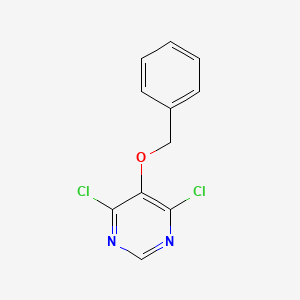

5-(Benzyloxy)-4,6-dichloropyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Benzyloxy)-4,6-dichloropyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis Overview

The synthesis of 5-(Benzyloxy)-4,6-dichloropyrimidine typically involves the following steps:

- Formation of the Pyrimidine Ring : Using appropriate precursors such as malonic acid derivatives and guanidine.

- Introduction of Substituents : The benzyloxy group can be introduced via alkylation or other coupling reactions.

- Chlorination : Chlorine atoms are introduced at the 4 and 6 positions through electrophilic aromatic substitution or direct chlorination methods.

Anticancer Activity

Recent studies have shown that derivatives of pyrimidines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Dual Inhibition of EGFR and VEGFR-2 : Research has indicated that certain pyrimidine derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in cancer progression. Compounds exhibiting this activity have been shown to induce apoptosis in cancer cells and reduce tumor growth in vivo .

Anti-inflammatory Properties

Another notable application is in the realm of anti-inflammatory agents. Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2) activity effectively. For instance:

- Inhibition of COX-2 : Certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 1: Antiproliferative Effects

In a systematic study evaluating the cytotoxicity of various pyrimidine derivatives against human cancer cell lines, this compound was found to significantly inhibit cell proliferation. The study utilized assays to measure cell viability and apoptosis markers, confirming its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Induces apoptosis |

| This compound | HeLa (Cervical) | 15.0 | EGFR inhibition |

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of pyrimidine derivatives demonstrated that this compound effectively reduced COX-2 levels in vitro. This was assessed through enzyme activity assays comparing it to standard anti-inflammatory drugs.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 85% | 0.04 |

化学反应分析

Chemical Reactions of 5-(Benzyloxy)-4,6-dichloropyrimidine

This compound can participate in various chemical reactions typical for pyrimidine derivatives, including nucleophilic displacement and substitution reactions.

Nucleophilic Displacement Reactions

These reactions involve the replacement of the chlorine atoms at the 4 and 6 positions with nucleophiles such as alcohols or amines. The conditions can be optimized by adjusting pH, temperature, and solvent systems to improve yields and selectivity.

Substitution Reactions

The benzyloxy group can also undergo substitution reactions, potentially being replaced by other functional groups. This can be achieved through various methods, including acid-catalyzed hydrolysis or nucleophilic substitution.

Data and Research Findings

While specific data on this compound is limited, related pyrimidine compounds have shown promising biological activities. For instance, some pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting inflammatory mediators like COX-2 .

Data Table: Example of Pyrimidine Derivatives with Anti-inflammatory Activity

| Compound | IC50 (μM) Against COX-2 |

|---|---|

| Compound 5 | 0.04 ± 0.09 |

| Compound 6 | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

属性

分子式 |

C11H8Cl2N2O |

|---|---|

分子量 |

255.10 g/mol |

IUPAC 名称 |

4,6-dichloro-5-phenylmethoxypyrimidine |

InChI |

InChI=1S/C11H8Cl2N2O/c12-10-9(11(13)15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI 键 |

LAVPRNBTAJISIC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=C(N=CN=C2Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。